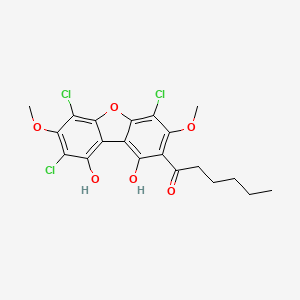
1-(4,6,8-Trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6,8-Trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one is a natural product found in Heterostelium filamentosum and Dictyostelium purpureum with data available.
Aplicaciones Científicas De Investigación
Applications in Polymer and Material Science
5-Hydroxymethylfurfural (HMF), a versatile reagent produced from plant biomass compounds, is a potential alternative feedstock for the chemical industry. It's anticipated to replace non-renewable hydrocarbon sources significantly. The review highlights advancements in synthesizing HMF from plant feedstocks and its applications in producing various materials including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. Derivatives like 2,5-furandicarboxylic acid and 2,5-dimethylfuran are notable in this context. An extension of HMF applications is expected, making it a primary source of carbon and hydrogen for 21st-century chemistry (Chernyshev et al., 2017).
Environmental and Health Impact Studies
The literature on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggests that brominated compounds exhibit similar toxicity profiles to their chlorinated homologs. However, the exposure scenarios and potential health impacts of these compounds are not well-documented, signaling a significant data gap and necessitating further research (Birnbaum, Staskal, & Diliberto, 2003). Polychlorinated naphthalenes (PCNs) and their toxicological similarities with well-known environmental contaminants like PCDDs, PCDFs, and biphenyls (PCBs) also indicate a need for more investigation, especially regarding human exposure through dietary intake (Domingo, 2004).
Mechanisms of Toxicity and Environmental Behavior
Understanding the formation, chlorination, dechlorination, and destruction mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is vital due to their persistence and extreme toxicity. These compounds form almost inexorably in all thermal and combustion operations, and comprehending the mechanisms governing their behavior is crucial for mitigating their impact. The review acknowledges the complexity of these mechanisms and the need for further research to elucidate them fully (Altarawneh et al., 2009).
Propiedades
Nombre del producto |
1-(4,6,8-Trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one |
|---|---|
Fórmula molecular |
C20H19Cl3O6 |
Peso molecular |
461.7 g/mol |
Nombre IUPAC |
1-(4,6,8-trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one |
InChI |
InChI=1S/C20H19Cl3O6/c1-4-5-6-7-8(24)9-15(25)10-11-16(26)12(21)20(28-3)14(23)19(11)29-18(10)13(22)17(9)27-2/h25-26H,4-7H2,1-3H3 |
Clave InChI |
HANVBLRSGDIVGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1=C(C(=C2C(=C1O)C3=C(C(=C(C(=C3O2)Cl)OC)Cl)O)Cl)OC |
Sinónimos |
1,9-dihydroxy-3,7-dimethoxy-2-hexanoyl-4,6,8-trichlorodibenzofuran AB 0022A AB0022A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide](/img/structure/B1240651.png)
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)
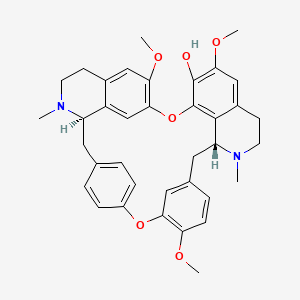
![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)
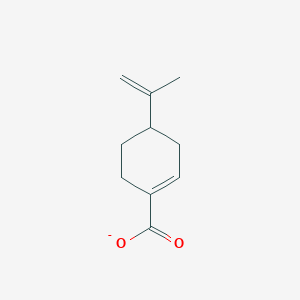
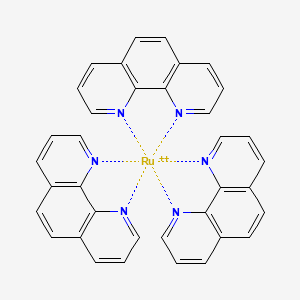
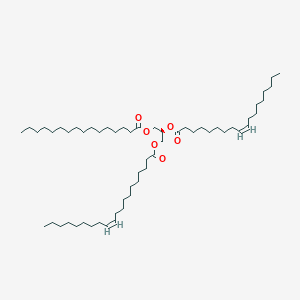
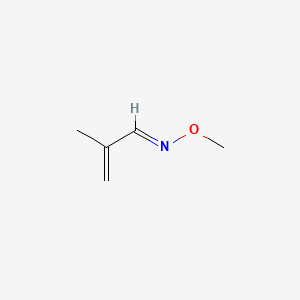
![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)
![(2R)-2-[[(4-chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1240667.png)
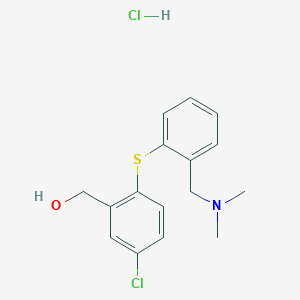
![5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one](/img/structure/B1240669.png)
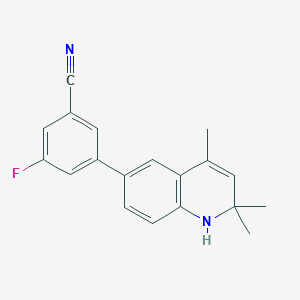
![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)